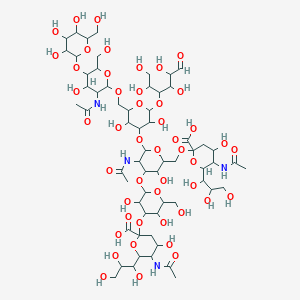
Disialyllacto-N-hexaose II
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disialyllacto-N-hexaose II, commonly known as DSLNT, is a complex carbohydrate that has been extensively researched for its potential in various fields of science. It is a type of glycan, which is a molecule composed of sugar units, and is found in various biological systems, including mammalian milk.
Wissenschaftliche Forschungsanwendungen
Synthetic disialyl hexasaccharides, including Disialyllacto-N-hexaose II, have shown promise in medical applications, particularly in neonatal care.
- Protective Role in Neonatal Care: Disialyllacto-N-hexaose II, among other synthetic α2-6-linked disialyl hexasaccharides, has been synthesized efficiently through one-pot multienzyme reactions. These compounds have demonstrated protective effects in neonatal rats from necrotizing enterocolitis (NEC), a severe intestinal condition prevalent in preterm infants. The high efficiency and selectivity of the synthesis process and the therapeutic potential of these oligosaccharides make them promising candidates for preclinical experiments and clinical application in treating NEC in preterm infants (Yu et al., 2014).
Role in Infant Health and Growth
The concentration and intake of Disialyllacto-N-hexaose II in human milk have been associated with maternal health and infant growth patterns.
Association with Maternal Health
Research indicates that maternal obesity is linked with lower concentrations of several fucosylated and sialylated human milk oligosaccharides (HMOs), including Disialyllacto-N-hexaose II. Infants born to women with obesity had lower intakes of these HMOs. The study suggests that maternal BMI is associated with varying concentrations of specific HMOs, which in turn, have a direct correlation with infant growth during the first six months of life (Saben et al., 2021).
Influence on Infant Growth
The intake of Disialyllacto-N-hexaose II, along with other HMOs, has been positively associated with infant growth. The study underscores the importance of maternal health and HMO composition in breast milk as pivotal factors influencing infant health and development (Saben et al., 2021).
Eigenschaften
CAS-Nummer |
137608-62-9 |
|---|---|
Produktname |
Disialyllacto-N-hexaose II |
Molekularformel |
C62H102N4O47 |
Molekulargewicht |
1655.5 g/mol |
IUPAC-Name |
5-acetamido-2-[[5-acetamido-4-[4-[5-acetamido-2-carboxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[[3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,5-dihydroxy-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-3-hydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |
InChI |
InChI=1S/C62H102N4O47/c1-16(74)63-31-20(78)5-61(59(96)97,111-50(31)36(85)23(81)8-68)101-15-30-40(89)49(109-58-46(95)53(39(88)27(12-72)103-58)113-62(60(98)99)6-21(79)32(64-17(2)75)51(112-62)37(86)24(82)9-69)34(66-19(4)77)55(105-30)110-52-41(90)29(106-57(45(52)94)107-47(25(83)10-70)35(84)22(80)7-67)14-100-54-33(65-18(3)76)42(91)48(28(13-73)104-54)108-56-44(93)43(92)38(87)26(11-71)102-56/h7,20-58,68-73,78-95H,5-6,8-15H2,1-4H3,(H,63,74)(H,64,75)(H,65,76)(H,66,77)(H,96,97)(H,98,99) |
InChI-Schlüssel |
DUVKOIQTTLSEBM-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(C(OC(C3O)OC(C(CO)O)C(C(C=O)O)O)COC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)NC(=O)C)O)NC(=O)C)OC6C(C(C(C(O6)CO)O)OC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O |
Kanonische SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(C(OC(C3O)OC(C(CO)O)C(C(C=O)O)O)COC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)NC(=O)C)O)NC(=O)C)OC6C(C(C(C(O6)CO)O)OC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O |
Andere CAS-Nummern |
137608-62-9 |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




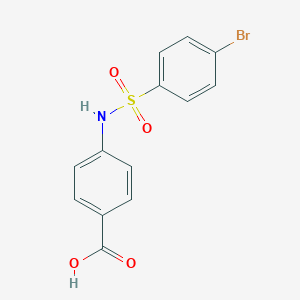
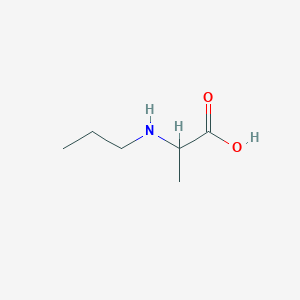

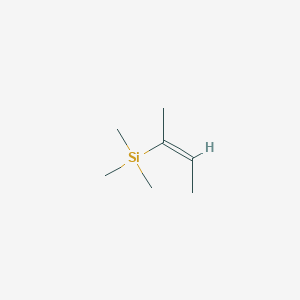
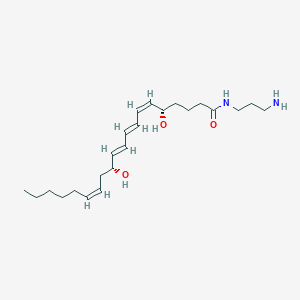
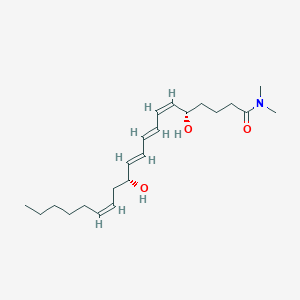
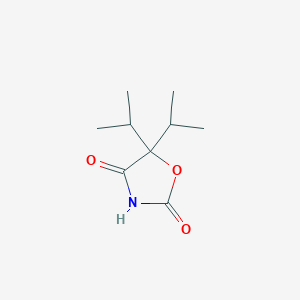



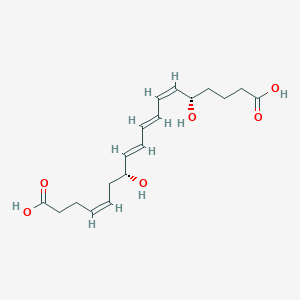
![(4aR,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4-acetyloxy-3,5-dihydroxyoxan-2-yl]oxy-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylic acid](/img/structure/B162651.png)
![1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B162652.png)